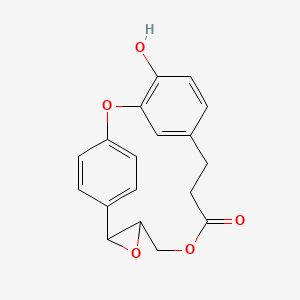

Combretastatin D1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Combretastatin D1 is a member of the combretastatin family, a group of natural phenolic compounds isolated from the bark of the South African bush willow, Combretum caffrum . These compounds are known for their potent antitubulin activity, which makes them promising candidates for anticancer therapies .

Méthodes De Préparation

Combretastatin D1 can be synthesized through various methods. One notable method involves the use of flash vacuum pyrolysis for ring contraction . This method has been employed to synthesize combretastatins D-1, D-2, and D-4 . The reaction conditions typically involve high temperatures and the use of specific catalysts to facilitate the ring contraction process .

Analyse Des Réactions Chimiques

Combretastatin D1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various oxidized or reduced derivatives of the original compound .

Applications De Recherche Scientifique

Combretastatin D1 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the structure-activity relationships of antitubulin agents . In biology and medicine, it has been extensively studied for its anticancer properties . This compound disrupts the polymerization of tubulin, leading to the inhibition of cell division and the induction of apoptosis in cancer cells . Additionally, it has shown potential in the treatment of other diseases due to its anti-inflammatory and antimicrobial properties .

Mécanisme D'action

The mechanism of action of combretastatin D1 involves its binding to the colchicine site on the β-subunit of tubulin . This binding prevents the polymerization of tubulin into microtubules, which are essential for cell division . By inhibiting microtubule formation, this compound disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells . This mechanism also contributes to its antivascular effects, as it causes the collapse of tumor blood vessels .

Comparaison Avec Des Composés Similaires

Combretastatin D1 is part of a larger family of combretastatins, which includes combretastatins A, B, and C . Among these, combretastatin A-4 is the most well-known and has been extensively studied for its potent antitubulin activity . While this compound shares similar structural features with other combretastatins, its unique macrocyclic lactone structure distinguishes it from the others . This structural difference contributes to its distinct biological activities and potential therapeutic applications .

Similar Compounds:- Combretastatin A-4

- Combretastatin A-1

- Combretastatin B-1

- Combretastatin C-1

This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Propriétés

IUPAC Name |

13-hydroxy-3,6,15-trioxatetracyclo[14.2.2.110,14.02,4]henicosa-1(19),10(21),11,13,16(20),17-hexaen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c19-14-7-1-11-2-8-17(20)21-10-16-18(23-16)12-3-5-13(6-4-12)22-15(14)9-11/h1,3-7,9,16,18-19H,2,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGWIGJGNQCZPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCC2C(O2)C3=CC=C(C=C3)OC4=C(C=CC1=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)

![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)

![N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide](/img/structure/B1141557.png)